

Application Note: Quantification of Piceatannol in Plant Extracts Using HPLC-DAD

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Compound of Interest

Compound Name: Piceatannol

Cat. No.: B1348580

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Introduction

Piceatannol (3,4,3',5'-tetrahydroxy-trans-stilbene), a natural analog of resveratrol, is a polyphenol of significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and potential anti-cancer properties. It is found in various plant sources, notably in the seeds of passion fruit (*Passiflora edulis*).^{[1][2][3]} Accurate and precise quantification of **piceatannol** in plant extracts is crucial for quality control, formulation development, and pharmacological studies. This application note details a robust High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantification of **piceatannol** in plant-derived samples.

Principle

This method utilizes Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) to separate **piceatannol** from other components in a plant extract matrix.^[4] The separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol). A Diode Array Detector (DAD) is employed for the detection and quantification of **piceatannol** by monitoring its absorbance at a specific wavelength, typically around 320 nm, where it exhibits a characteristic UV spectrum.^{[4][5][6]} Quantification is performed using an external standard calibration curve.

Experimental Protocols

Sample Preparation: Extraction of Piceatannol from Plant Material

The choice of extraction method can significantly impact the yield of **piceatannol**. **Piceatannol** is sensitive to high temperatures, and prolonged exposure can lead to degradation.[4][5] Therefore, methods like ultrasound-assisted extraction are often preferred over high-temperature techniques such as Soxhlet extraction.[4][5]

1.1. Materials and Reagents

- Plant material (e.g., dried and ground passion fruit seeds)
- Ethanol (analytical or HPLC grade)
- Acetone (analytical or HPLC grade)
- Water (deionized or Milli-Q)
- Ultrasonic bath
- Centrifuge
- Rotary evaporator
- Syringe filters (0.45 µm, PTFE or nylon)

1.2. Ultrasound-Assisted Extraction Protocol

- Weigh approximately 5 g of dried, powdered plant material into a falcon tube.
- Add 30 mL of extraction solvent (e.g., ethanol or acetone).
- Place the tube in an ultrasonic bath (e.g., 35 kHz, 80 W) and sonicate for 60 minutes at room temperature.[4]
- After extraction, centrifuge the mixture to pellet the solid material.
- Collect the supernatant.

- The solvent can be removed using a rotary vacuum evaporator to concentrate the extract.^[4]
- Redissolve the dried extract in a known volume of the initial mobile phase for HPLC analysis.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC-DAD Analysis

2.1. Instrumentation and Materials

- High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and Diode Array Detector (DAD).
- C18 Reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size).^[4]
- **Piceatannol** standard (≥98% purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other acidifier, HPLC grade)

2.2. Chromatographic Conditions

The following table outlines a typical set of HPLC-DAD conditions for **piceatannol** analysis. These may require optimization based on the specific column and instrumentation used.

Parameter	Condition
Column	C18 Reverse Phase (250 x 4.6 mm, 5 µm)[4]
Mobile Phase A	Water with 0.1% Formic Acid[2]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[2]
Gradient Elution	Example: 5% B to 95% B over 40 minutes
Flow Rate	1.0 mL/min
Injection Volume	20 µL[4]
Column Temperature	25-30 °C
DAD Wavelength	320 nm for quantification[4]
Run Time	Approximately 45 minutes

2.3. Standard Preparation and Calibration

- Prepare a stock solution of **piceatannol** (e.g., 1 mg/mL) in methanol or the initial mobile phase.
- From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of **piceatannol** in the samples.
- Inject each standard into the HPLC system and record the peak area.
- Construct a calibration curve by plotting the peak area against the concentration of **piceatannol**. A linear regression with a correlation coefficient (R^2) of ≥ 0.999 is desirable.[4]

2.4. Sample Analysis and Quantification

- Inject the prepared plant extract samples into the HPLC system.
- Identify the **piceatannol** peak in the sample chromatogram by comparing its retention time and UV spectrum with that of the **piceatannol** standard.[4][5] The retention time for **piceatannol** is typically around 35.66 minutes under the specified conditions.[4][5]

- Integrate the peak area of **piceatannol** in the sample chromatogram.
- Calculate the concentration of **piceatannol** in the sample using the linear regression equation from the calibration curve.

Data Presentation

The following tables summarize quantitative data for **piceatannol** in plant extracts from various studies.

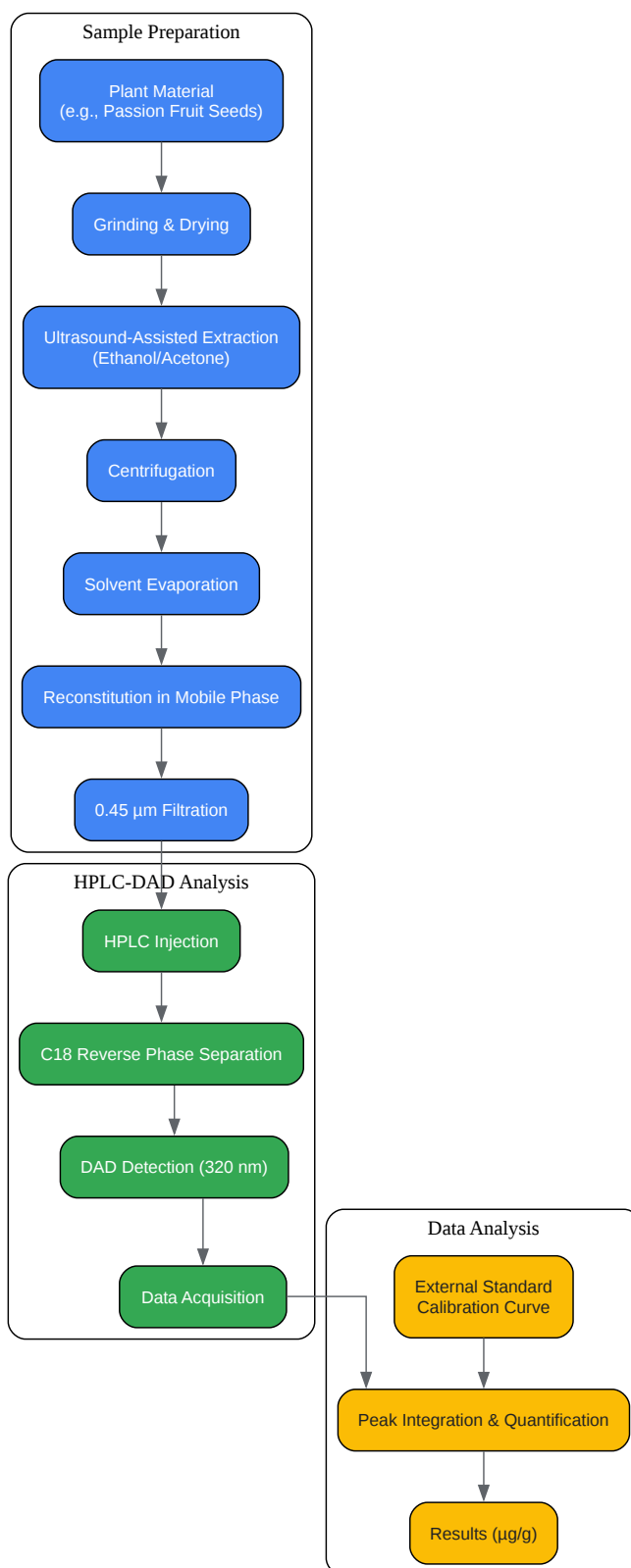
Table 1: **Piceatannol** Content in Passiflora edulis Seed Extracts using Different Extraction Methods.

Extraction Method	Solvent	Piceatannol Concentration (µg/g of dry material)	Reference
Ultrasound-Assisted	Ethanol	Varies, typically in the range of 10 µg/mL of extract[2]	[2]
Ultrasound-Assisted	Acetone	Similar to ethanol extraction[5]	[5]
Pressurized Liquid Extraction (PLE)	Ethanol (75%)	Can reach up to 56.5 mg/g of extract[7]	[7]
Conventional Solid-Liquid	Ethanol:Water (79:21)	Lower than PLE[7]	[7]
Soxhlet	Ethanol/Acetone	Not detected (degradation likely)[4][5]	[4][5]

Table 2: HPLC Method Validation Parameters for **Piceatannol** Quantification.

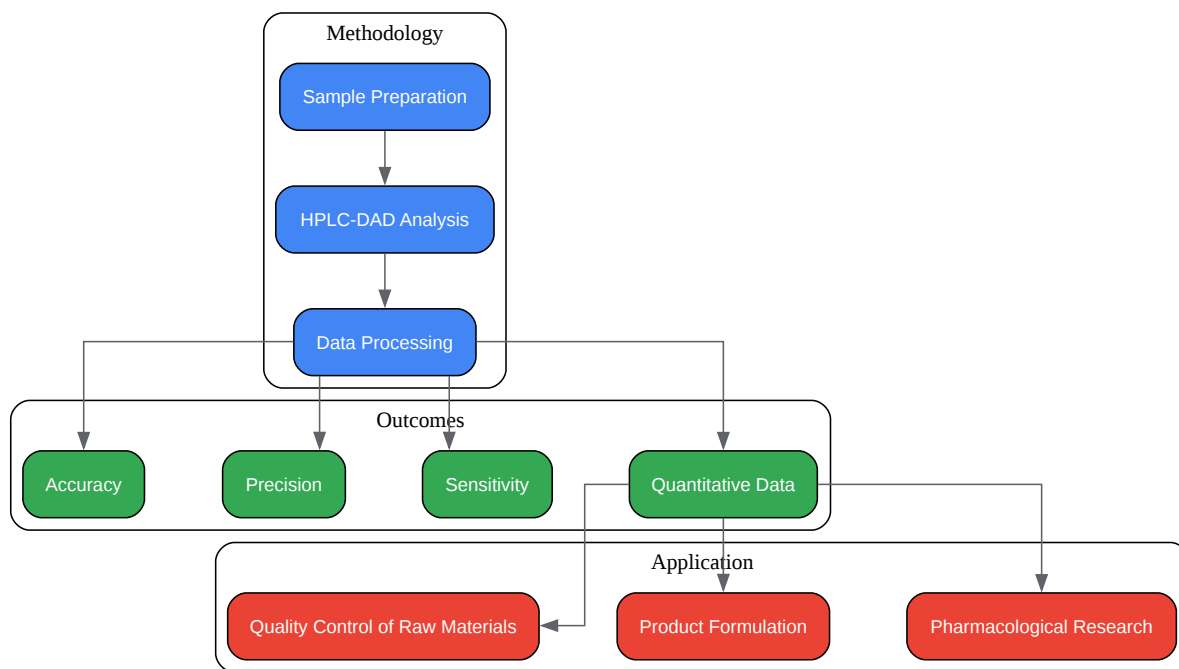
Parameter	Typical Value	Reference
Linearity (R^2)	≥ 0.999	[4]
Limit of Detection (LOD)	0.11 mg/L	[8]
Limit of Quantification (LOQ)	0.37 mg/L	[8]
Precision (%RSD)	< 2%	[8]
Recovery (%)	83-110%	[8]

Visualizations



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Caption: Experimental workflow for **piceatannol** quantification.



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Caption: Logical relationships in **piceatannol** quantification.

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